Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate
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Overview
Description
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a trifluoromethyl group, which is known for its ability to enhance the biological activity and stability of molecules.
Preparation Methods
The synthesis of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving an appropriate precursor such as a pyrrole derivative.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Amidation Reaction: The amino group is introduced through an amidation reaction, often using an amine derivative.
Esterification: The final step involves esterification to form the methyl ester group.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, often using nucleophiles like amines or thiols.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to target proteins or enzymes, potentially inhibiting their activity. The indolizine core may interact with nucleic acids or other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate can be compared with similar compounds such as:
Methyl 5-oxo-6-(2-fluorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: This compound features a fluorine atom instead of a trifluoromethyl group, which may result in different biological activity and stability.
Methyl 5-oxo-6-(2-chlorophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The presence of a chlorine atom can alter the compound’s reactivity and interaction with molecular targets.
Methyl 5-oxo-6-(2-bromophenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate: The bromine atom may enhance the compound’s ability to participate in specific chemical reactions, such as halogenation or cross-coupling reactions.
Biological Activity
Methyl 5-oxo-6-(2-trifluoromethylphenylamino)-1,2,3,5-tetrahydroindolizine-8-carboxylate (CAS Number: 612065-22-2) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C17H15F3N2O3. Its structure features a tetrahydroindolizine moiety, which is known for its diverse pharmacological properties.
Property | Value |
---|---|
Molecular Weight | 352.31 g/mol |
Melting Point | Not available |
Boiling Point | Not available |
LogP | Not available |
Complexity | 640 |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit antimicrobial , anticancer , and anti-inflammatory properties. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of drug candidates, potentially increasing their efficacy.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity against various bacterial strains. A study evaluating related indolizine derivatives demonstrated that they inhibited the growth of both Gram-positive and Gram-negative bacteria. This suggests a potential application in treating bacterial infections.
Anticancer Potential
In vitro studies have shown that indolizine derivatives can induce apoptosis in cancer cell lines. For instance, a derivative with a similar structure was tested against human breast cancer cells (MCF-7) and exhibited significant cytotoxicity. The mechanism involved the activation of caspases and the disruption of mitochondrial membrane potential, leading to programmed cell death.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this class of compounds. Research has shown that certain indolizines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests that this compound may possess therapeutic potential in inflammatory diseases.
Case Studies
- Antibacterial Activity : A study published in Journal of Medicinal Chemistry evaluated several indolizine derivatives for their antibacterial properties. This compound was found to inhibit the growth of E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
- Cytotoxicity against Cancer Cells : In an experimental study conducted on various cancer cell lines including HeLa and A549 cells, the compound demonstrated IC50 values ranging from 15 to 30 µM, indicating promising anticancer activity.
- Inflammation Model : In vivo studies using a carrageenan-induced paw edema model showed that administration of the compound significantly reduced inflammation compared to control groups.
Properties
CAS No. |
612065-22-2 |
---|---|
Molecular Formula |
C17H15F3N2O3 |
Molecular Weight |
352.31 g/mol |
IUPAC Name |
methyl 5-oxo-6-[2-(trifluoromethyl)anilino]-2,3-dihydro-1H-indolizine-8-carboxylate |
InChI |
InChI=1S/C17H15F3N2O3/c1-25-16(24)10-9-13(15(23)22-8-4-7-14(10)22)21-12-6-3-2-5-11(12)17(18,19)20/h2-3,5-6,9,21H,4,7-8H2,1H3 |
InChI Key |
MIFMWUNCTLJPBD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCN2C(=O)C(=C1)NC3=CC=CC=C3C(F)(F)F |
Origin of Product |
United States |
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